4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O2/c1-2-27-18-13-25(17-9-7-16(22)8-10-17)24-19(18)20(26)23-12-11-14-3-5-15(21)6-4-14/h3-10,13H,2,11-12H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJHAMESIFLGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structural components:
- IUPAC Name : this compound
- Molecular Formula : C19H20F2N2O2
- Molecular Weight : 348.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may influence the following mechanisms:
- Inhibition of Cancer Cell Proliferation : Similar compounds have shown efficacy in inhibiting the proliferation of various cancer cell lines, including breast and pancreatic cancers. For instance, derivatives of pyrazole have demonstrated significant inhibition of MDA-MB-231 and PANC-1 cell lines, suggesting potential anti-cancer properties .
- Impact on Signaling Pathways : Studies have indicated that pyrazole-based compounds can inhibit critical signaling pathways such as ERK phosphorylation and NF-κB signaling, which are vital for cancer cell survival and proliferation .
Biological Activity Data
To provide a clearer understanding of the biological activity of this compound, the following table summarizes findings from various studies:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Anti-Cancer Efficacy : In a study involving MDA-MB-231 cells, treatment with pyrazole derivatives led to a significant decrease in cell viability, with an observed IC50 value of approximately 15 μM. The mechanism was linked to the induction of apoptosis and inhibition of migration .
- Inhibition of Metastasis : Another study reported that compounds similar to this compound effectively reduced the invasive capabilities of pancreatic cancer cells in vitro, suggesting a potential role in preventing metastasis .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*LogP estimated via fragment-based methods.
Implications for Drug Design
- Fluorine Substitution : The dual 4-fluorophenyl groups in the target compound may improve metabolic stability and binding specificity, as seen in CDK1-targeting analogs .
- Ethoxy vs. Thiazole : The ethoxy group’s electron-donating nature could reduce off-target interactions compared to thiazole-containing compounds like Z899051432 .
- Phenethyl Chain : The fluorophenethyl moiety may enhance blood-brain barrier penetration, a feature critical for neuroactive agents .
Métodos De Preparación
Cyclocondensation of Hydrazine with β-Ketoester Derivatives
The pyrazole scaffold is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. In the context of this compound, ethyl 2-ethoxymethyleneacetoacetate serves as the starting material. Reaction with hydrazine hydrate in ethanol at 0–25°C induces cyclization to form ethyl 1H-pyrazole-4-carboxylate intermediates. Critical parameters include:
Regioselective Substitution at Pyrazole N1 and C4 Positions
Regiochemistry is controlled through sequential alkylation and ethoxylation:
- N1-Arylation : Treatment of ethyl 1H-pyrazole-4-carboxylate with 4-fluorophenylboronic acid under Suzuki-Miyaura conditions introduces the 4-fluorophenyl group at N1. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in toluene/water mixtures achieve >80% yields.
- C4-Ethoxylation : Alkylation of the pyrazole C4 hydroxyl with ethyl iodide in the presence of NaHCO₃ affords the ethoxy substituent. Dimethyl sulfate is avoided due to competing O-methylation.
Carboxamide Sidechain Installation
Synthesis of 4-Fluorophenethylamine
4-Fluorophenethylamine, the amine coupling partner, is prepared via:
Amide Bond Formation via Acid Chloride Intermediates
The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Key considerations include:
- Reaction duration : Prolonged reflux (8–12 h) ensures complete conversion, monitored by FT-IR disappearance of the -COOH stretch at 1700 cm⁻¹.
- Solvent purity : Anhydrous tetrahydrofuran (THF) prevents hydrolysis during subsequent coupling.
The acid chloride is reacted with 4-fluorophenethylamine in THF at 0–5°C, with K₂CO₃ as a base to scavenge HCl. Yields range from 65% to 80% after recrystallization from ethyl acetate/hexane.
Optimization and Mechanistic Insights
Overcoming Competing Side Reactions
Green Chemistry Modifications
Recent adaptations replace SOCl₂ with polymer-supported reagents (e.g., PS-TPP/Cl₂) to minimize hazardous waste. Microwave-assisted coupling reduces reaction times from hours to minutes.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with tR = 12.4 min. Residual solvents (THF, toluene) are <0.1% by GC-MS.
Industrial-Scale Considerations
Cost-Effective Feedstocks
Bulk synthesis utilizes 4-fluorophenylacetonitrile (≥99% purity) as a starting material, reducing reliance on expensive boronic acids.
Continuous Flow Processing
Microreactor systems enhance safety during SOCl₂ reactions, achieving 90% yield at 50°C with 2-minute residence times.
Q & A
Basic Research Questions
Q. How can researchers design a multi-step synthesis route for 4-ethoxy-N-(4-fluorophenethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide?
- Methodology :
- Stepwise Functionalization : Start with a 1,5-diarylpyrazole core (common in cannabinoid receptor ligands like SR141716 analogs). Introduce substituents via condensation reactions, as demonstrated in structurally related pyrazole-3-carboxamides .
- Fluorophenethyl Amine Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 4-fluorophenethylamine moiety to the pyrazole-3-carboxylic acid intermediate .
- Ethoxy Group Installation : Employ nucleophilic substitution (e.g., Williamson ether synthesis) on a hydroxylated precursor using ethyl iodide in the presence of a base like K₂CO₃ .
- Key Data : Typical yields for analogous pyrazole syntheses range from 45–65% after purification via column chromatography .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR Analysis : Use - and -NMR to confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm; fluorophenyl aromatic signals at δ ~7.0–7.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonds between the carboxamide NH and ethoxy oxygen) to validate stereoelectronic effects .
- Mass Spectrometry : High-resolution ESI-MS ensures molecular ion integrity (expected [M+H]⁺ ~438.18 g/mol).
Q. How can synthetic conditions be optimized to improve yield and purity?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps to enhance solubility of aromatic intermediates .
- Catalyst Optimization : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Suzuki-Miyaura reactions involving fluorophenyl boronic acids .
- Reaction Monitoring : Use TLC/HPLC to track byproduct formation (e.g., de-ethylated analogs) and adjust reaction times accordingly .
Advanced Research Questions
Q. How can molecular docking studies elucidate target binding modes for this compound?
- Methodology :
- Protein Preparation : Use crystal structures of cannabinoid receptors (e.g., CB1 PDB: 5TGZ) and remove water/ligands. Protonate residues using tools like PROPKA .
- Ligand Parameterization : Assign partial charges to the compound using Gaussian09 with the B3LYP/6-31G* basis set.
- Docking Software : Perform flexible docking with AutoDock Vina, focusing on the carboxamide and fluorophenyl groups as key pharmacophores. Validate with MM/GBSA binding energy calculations .
Q. How should conflicting bioactivity data across studies be resolved?
- Methodology :
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation times). For example, discrepancies in CB1 antagonism may arise from differential membrane permeability in HEK293 vs. CHO cells .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed ethoxy groups) that may interfere with activity measurements .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for direct binding affinity quantification .
Q. What strategies are effective for analyzing metabolic stability and degradation pathways?
- Methodology :
- Microsomal Incubation : Incubate the compound with human liver microsomes (HLMs) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP Inhibition Assays : Test CYP3A4/2D6 inhibition using fluorogenic substrates to identify metabolic liabilities.
- Stability Profiling : Assess pH-dependent hydrolysis (e.g., in simulated gastric fluid at pH 1.2 vs. intestinal fluid at pH 6.8) to guide formulation .
Q. How can quantitative structure-activity relationship (QSAR) models guide derivative design?
- Methodology :
- Descriptor Calculation : Use MOE or Dragon to compute 3D descriptors (e.g., logP, polar surface area, H-bond donors/acceptors) .
- Model Training : Apply partial least squares (PLS) regression to correlate descriptors with CB1/CB2 binding data from analogs. Validate with leave-one-out cross-validation (Q² > 0.5) .
- Virtual Screening : Prioritize derivatives with predicted logP < 5 and <3 rotatable bonds to enhance blood-brain barrier penetration .
Q. How to design controlled experiments to validate selectivity over off-target receptors?
- Methodology :
- Panel Screening : Test the compound against a panel of 50+ GPCRs (e.g., dopamine D2, serotonin 5-HT2A) at 10 µM using calcium flux assays .
- Kinetic Binding : Perform radioligand displacement assays (e.g., [³H]CP-55940 for CB1) with varying incubation times to distinguish competitive vs. noncompetitive inhibition .
- Mutagenesis Studies : Introduce point mutations (e.g., CB1 K3.28A) to confirm critical binding residues via loss-of-function .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
